molecular formula C17H13N3O2S2 B2390301 (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 441291-87-8

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No. B2390301
CAS RN: 441291-87-8
M. Wt: 355.43
InChI Key: UTPCTENZTJORSC-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazole derivatives have been studied for their potential applications in various fields . They are known to be electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives is characterized by a fused biheterocycle, which is an electron deficient system with high oxidative stability and a rigid planar structure .


Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazole derivatives can vary widely depending on the specific compound and the conditions under which the reactions take place .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives can vary depending on their specific structure. They are generally characterized by high oxidative stability .

Scientific Research Applications

Novel Synthesis and Pharmaceutical Impurities

A review focused on novel synthesis methods and pharmaceutical impurities related to proton pump inhibitors, highlighting the importance of studying pharmaceutical impurities for the development of anti-ulcer drugs. This area of research is crucial for understanding the synthesis process and impurity profile, which could potentially include compounds with similar structures to (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide (S. Saini et al., 2019).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are significant in medicinal chemistry due to their wide range of biological activities. These compounds are key in developing new pharmaceuticals with less toxic effects. This comprehensive review underlines the structural activity relationship and highlights benzothiazole's importance as a core structure in bioactive molecules, which includes discussions on derivatives that might share structural similarities with the specified compound (M. Bhat & S. L. Belagali, 2020).

Antioxidant and Anti-inflammatory Applications

Research on benzofused thiazole derivatives has demonstrated their potential as antioxidant and anti-inflammatory agents. This study's focus on the synthesis and pharmacological evaluation of novel benzofused thiazole compounds reveals a promising area for developing therapeutic agents that may include structural analogs of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide (Dattatraya G. Raut et al., 2020).

Future Directions

The future research directions for benzo[d]thiazole derivatives could involve exploring their potential applications in various fields, such as organic electronics and photovoltaics , as well as their biological activities .

properties

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c1-20-14-11(22-2)7-5-9-13(14)24-17(20)19-15(21)16-18-10-6-3-4-8-12(10)23-16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPCTENZTJORSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=NC4=CC=CC=C4S3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.